molecular formula C36H30AgP2+ B14662201 Silver;triphenylphosphane CAS No. 47807-15-8

Silver;triphenylphosphane

Cat. No.: B14662201
CAS No.: 47807-15-8
M. Wt: 632.4 g/mol
InChI Key: DGZVZYMXSUECHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance and Contemporary Research Interest in Silver(I) Phosphine (B1218219) Complexes

Silver(I) phosphine complexes, particularly those containing the triphenylphosphine (B44618) (PPh₃) ligand, have garnered considerable attention in recent years due to their diverse structural arrangements and promising applications in various fields. nih.govresearchgate.net This interest stems from their unique chemical properties, which can be fine-tuned by modifying the ligands and the silver(I) metal center. nih.gov

A significant area of research is their potential as anticancer agents. nih.govresearchgate.net Studies have shown that silver(I) phosphine complexes exhibit significant cytotoxicity against a range of cancer cell lines. nih.govnih.gov Their mechanism of action often involves the induction of apoptosis (programmed cell death) through pathways that can differ from traditional platinum-based chemotherapy drugs. nih.govnih.gov This presents a potential advantage in overcoming drug resistance, a common challenge in cancer treatment. nih.govresearchgate.net The cytotoxic activity of these complexes is largely attributed to the controlled release of Ag⁺ ions, which can interact with cellular targets. researchgate.net

The versatility of silver(I) phosphine chemistry allows for the synthesis of complexes with varied coordination geometries, including linear, trigonal planar, and tetrahedral structures. researchgate.netresearchgate.net This structural diversity directly influences their biological activity and other properties. researchgate.net Researchers are actively exploring how the choice of phosphine ligands and other co-ligands impacts the solubility, stability, and ultimately the therapeutic potential of these compounds. nih.govmdpi.com

Beyond their medicinal applications, silver(I) triphenylphosphine complexes are also investigated for their catalytic activity and as precursors in materials science. The interaction of [Ag(PPh₃)]⁺ with unsaturated hydrocarbons has been a subject of both experimental and theoretical studies to understand the nature of the bonding in these systems. acs.org

Methodological and Theoretical Challenges in Structural Prediction of Silver(I) Triphenylphosphine Complexes

Despite the significant interest in silver(I) triphenylphosphine complexes, predicting their precise structures presents considerable methodological and theoretical challenges. The structures of these complexes are often labile and can be fluxional in solution, meaning they can readily interconvert between different geometries. researchgate.net This dynamic behavior can make it difficult to characterize a single, stable structure.

One of the primary challenges lies in the subtle energy differences between various possible coordination geometries. For instance, linear, trigonal planar, and tetrahedral arrangements can be very close in energy, and the final adopted structure can be highly sensitive to factors such as the nature of the counter-ion, the solvent, and even the crystallization conditions.

Furthermore, the synthesis of silver(I) triphenylphosphine complexes can sometimes yield different structural outcomes depending on the stoichiometry of the reactants and the reaction conditions. For example, the reaction of a silver(I) salt with triphenylphosphine can lead to complexes with varying numbers of phosphine ligands coordinated to the silver center.

Recent advancements have seen the successful de novo structure prediction of complex silver nanoclusters, which combines quantum mechanical principles with an understanding of condensed-phase nucleation. nih.gov While this represents a significant step forward, the routine and accurate prediction of the structures of simpler silver(I) triphenylphosphine complexes remains an active area of research, requiring a synergistic approach that combines experimental techniques like single-crystal X-ray diffraction with advanced computational methods. nih.govscienceasia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

47807-15-8

Molecular Formula

C36H30AgP2+

Molecular Weight

632.4 g/mol

IUPAC Name

silver;triphenylphosphane

InChI

InChI=1S/2C18H15P.Ag/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q;;+1

InChI Key

DGZVZYMXSUECHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ag+]

Origin of Product

United States

Synthetic Methodologies and Chemical Reactivity of Silver I Triphenylphosphine Complexes

Direct Synthesis Routes for Silver(I) Triphenylphosphine (B44618) Adducts

The most straightforward approach to synthesizing silver(I) triphenylphosphine adducts involves the direct reaction between a silver(I) salt and a stoichiometric amount of triphenylphosphine. The nature of the anion in the silver salt and the reaction conditions often dictate the coordination number of the final product.

The reaction of silver(I) salts such as silver(I) nitrate (B79036) (AgNO3), silver(I) perchlorate (B79767) (AgClO4), or silver(I) trifluoromethanesulfonate (AgOTf) with triphenylphosphine is a common and versatile method for preparing various silver-phosphine complexes. rsc.orgacs.org The stoichiometry of the reactants is a critical factor that influences the structure of the resulting complex. For example, reacting silver nitrate with triphenylphosphine can yield complexes with varying numbers of phosphine (B1218219) ligands, such as [Ag(PPh3)n(NO3)] where n can range from 1 to 4. acs.org

A summary of representative synthetic routes is presented below.

Starting Silver SaltPhosphine LigandResulting Complex TypeReference
AgNO3, AgBF4, AgClO4Triphenylphosphine (PPh3)Ionic mononuclear [Ag(PR3)4–n(B)n]+[X]– rsc.org
AgNO3Triphenylphosphine (PPh3)[Ag(PPh3)nNO3] (n=1-4) acs.org
AgX (halides)Triphenylphosphine (PPh3)Tetranuclear 'cubane' [(Ph3P)AgX]4 griffith.edu.auresearchgate.net
Ag(OTf)Triphenylphosphine (PPh3)Precursor for mixed-ligand complexes nih.gov

Electrochemical synthesis offers an alternative route to silver(I) triphenylphosphine adducts. This method involves the electrochemical oxidation of a silver metal anode in a solution containing triphenylphosphine and a source of halide or other anions. cdnsciencepub.com The process allows for the direct formation of complexes like AgXLn (where X is a halide and L is triphenylphosphine). cdnsciencepub.com This technique can be versatile and has been used to produce adducts of Group IB monohalides, including silver. cdnsciencepub.com

The electrochemical synthesis can also be applied to generate silver(I) complexes with other ligands, such as heterocyclic thiones, by oxidizing the silver metal in an acetonitrile solution of the ligand. aminer.org While this specific example does not involve triphenylphosphine directly in the synthesis, it demonstrates the applicability of the electrochemical method for generating silver(I) precursor complexes that could potentially undergo subsequent reactions with phosphines.

Ligand Exchange and Mixed-Ligand Complex Synthesis

Ligand exchange reactions provide a pathway to a vast array of heteroleptic, or mixed-ligand, silver(I) triphenylphosphine complexes. These reactions typically start with a labile silver(I) precursor, such as [Ag(MeCN)4][BF4], and involve the addition of stoichiometric amounts of triphenylphosphine and another desired ligand. nih.gov This strategy allows for the fine-tuning of the electronic and steric properties of the final complex. nih.gov

The synthesis of Iodotris(triphenylphosphine)silver(I), [AgI(PPh3)3], is a well-established example of forming a mixed-ligand complex. This compound is typically prepared by the reaction of silver(I) iodide with three equivalents of triphenylphosphine in a suitable solvent like acetonitrile or chloroform. smolecule.com The resulting complex features a silver(I) center coordinated to three triphenylphosphine ligands and one iodide ion, adopting a distorted tetrahedral geometry. smolecule.comresearchgate.net The bulky triphenylphosphine ligands create significant steric interactions that influence the complex's stability and reactivity. smolecule.com

Mixed-ligand silver(I) complexes containing both triphenylphosphine and thiourea or dithiocarbamate ligands have been synthesized and characterized.

Thiourea Ligands: The reaction of silver(I) halides with triphenylphosphine and a thiourea derivative, such as 1,3-diisopropyl-2-thiourea, yields mononuclear complexes with the general formula [AgX(Thiourea)(PPh3)]. scienceasia.org In these complexes, the silver(I) ion is typically coordinated to the phosphorus atom of triphenylphosphine, the sulfur atom of the thiourea ligand, and a halide ion. scienceasia.org Similarly, complexes with the general formulas [(Ph3P)2Ag(thione)]NO3 and [(Ph3P)Ag(thione)2]NO3 have been prepared, where the thione ligand coordinates to the silver(I) center through its sulfur atom. researchgate.net

Dithiocarbamate Ligands: Dithiocarbamates, which are monoanionic chelating ligands, can be incorporated into silver(I) phosphine complexes. researchgate.net These ligands typically bind to the silver center in a bidentate fashion through both sulfur atoms. researchgate.net The synthesis often involves reacting a silver(I) salt with a dithiocarbamate ligand and triphenylphosphine. These complexes are part of a broader class of phosphinogold(I) and silver(I) dithiocarbamate compounds explored for various applications. acs.orgnih.gov

Ancillary Ligand TypeExample LigandResulting Complex FormulaCoordination DetailsReference
Thiourea1,3-diisopropyl-2-thiourea (DSPTU)[AgX(DSPTU)(PPh3)] (X = Br, Cl)Distorted trigonal planar Ag(I) scienceasia.org
ThioureaN,N'-dibutylthiourea (Dbtu)[Ag(Ph3P)2(Dbtu)2]NO3Sulfur coordination of thione researchgate.net
DithiocarbamateUracil bis dithiocarbamate (U-DTC)Ag(I) complex with U-DTC and PPh3Bidentate chelation via sulfur atoms researchgate.net

The synthesis of silver(I) triphenylphosphine complexes has been extended to include pyrimidine-type thione ligands. An example is the dinuclear complex bis[bromo-(pyrimidine-2-thione)(triphenylphosphine)silver(I)]. researchgate.net In this structure, two silver(I) centers are bridged by bromide ions, with each silver atom also coordinated to one triphenylphosphine molecule and one pyrimidine-2-thione ligand. researchgate.net The synthesis of such complexes demonstrates the ability of silver(I) to form bridged, multinuclear structures incorporating a variety of sulfur-donor ligands alongside phosphines. researchgate.net

Formation of Heteroleptic Complexes with Dibenoylmethane and Phenanthroline Ligands

The synthesis of heteroleptic silver(I) triphenylphosphine complexes involves the coordination of the silver(I) ion to different types of ligands within the same coordination sphere. The inclusion of ligands such as β-diketonates (like dibenzoylmethane) and chelating N-heterocycles (like 1,10-phenanthroline) alongside triphenylphosphine allows for the fine-tuning of the resulting complexes' structural and electronic properties.

The formation of these complexes is typically achieved through ligand exchange reactions starting from a labile silver(I) precursor, such as [Ag(CH₃CN)₄]BF₄ or silver(I) trifluoromethanesulfonate. For instance, a novel heteroleptic Ag(I) compound, [AgL(PPh₃)]BF₄, where L is a derivative of 1,10-phenanthroline, was synthesized by reacting AgBF₄ with one equivalent of triphenylphosphine (PPh₃), followed by the addition of the phenanthroline-type ligand mdpi.com. This method yields stable complexes that can be isolated as crystalline solids mdpi.commdpi.com.

In a typical synthesis, the silver salt and triphenylphosphine are first stirred in a suitable solvent mixture, like dichloromethane/methanol (B129727), to form the silver-phosphine adduct. Subsequently, the secondary ligand (e.g., a substituted 1,10-phenanthroline) is introduced to the solution, leading to the formation of the final heteroleptic complex mdpi.com.

X-ray crystallographic studies of such complexes, for example [Ag(TPT)(PPh₃)₂]ClO₄·EtOH (where TPT is 2,4,6-tris-(2-pyridyl)-1,3,5-triazine, a tridentate ligand similar to phenanthroline), reveal the coordination geometry around the silver(I) center. In this specific complex, the Ag⁺ ion is bonded to the tridentate TPT ligand and two triphenylphosphine ligands, resulting in a distorted trigonal bipyramidal geometry rsc.org. In other cases, such as with bidentate phenanthroline and a single triphenylphosphine ligand, the Ag(I) ion often adopts a distorted trigonal planar geometry mdpi.com.

The structural parameters, including bond lengths and angles, provide insight into the coordination environment.

Selected Structural Data for [AgL(PPh₃)]BF₄ (L = 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline) mdpi.com
ParameterValue
Ag-P1 Bond Length (Å)2.398
Ag-N1 Bond Length (Å)2.459
Ag-N2 Bond Length (Å)2.417
P1-Ag-N1 Angle (°)129.5
P1-Ag-N2 Angle (°)134.1
N1-Ag-N2 Angle (°)69.8

Mixed Complexes with Bridging Ligands (e.g., 4,4′-bipyridine, 1,4-diazobicyclo[2.2.2]octane, 1,2-bis(4-pyridyl)ethane)

Silver(I) triphenylphosphine units can be linked into extended one-, two-, or three-dimensional structures through the use of bridging ligands. These ligands are typically linear ditopic molecules capable of coordinating to two different metal centers. Examples include 4,4′-bipyridine (bpy), 1,4-diazabicyclo[2.2.2]octane (dabco), and 1,2-bis(4-pyridyl)ethane (dpe).

The reaction of a silver(I) salt (e.g., AgNO₃, AgOTf) with triphenylphosphine and a bridging ligand like 4,4′-bipyridine results in the formation of coordination polymers. The stoichiometry of the reactants and the nature of the counter-anion play a crucial role in determining the final architecture of the polymer. For example, the reaction of AgNO₃, PPh₃, and 4,4′-bipyridine can form a complex with the formula [{(Ph₃P)Ag(ONO₂)}₂(μ-bpy)]n, which features an undulating, stair-step polymer chain structure researchgate.net. Similarly, the complex {[Ag(OTf)(PPh₃)(4,4′-bipy)]}∞ exhibits a zigzag chain structure where each silver atom is coordinated to a trifluoromethanesulfonate anion, a triphenylphosphine ligand, and two nitrogen atoms from two different 4,4'-bipyridine molecules bjut.edu.cn.

The use of 1,2-bis(4-pyridyl)ethane (dpe) as a bridging ligand also leads to polynuclear structures. In the complex [Ag(CH₃SO₃)(PPh₃)(Dpe)], the structure consists of a centrosymmetric binuclear molecule where two [Ag(CH₃SO₃)(PPh₃)] units are connected by two bridging dpe ligands researchgate.net.

The coordination geometry around the silver(I) center in these polymeric structures is typically a distorted tetrahedron, with the silver ion being coordinated by a phosphorus atom from PPh₃, nitrogen atoms from the bridging ligands, and often an oxygen atom from the counter-anion researchgate.netbjut.edu.cnresearchgate.net.

Structural Features of Silver(I) Triphenylphosphine Complexes with Bridging Ligands
ComplexBridging LigandStructural MotifAg Coordination Geometry
[{(Ph₃P)Ag(ONO₂)}₂(μ-bpy)]n researchgate.net4,4′-bipyridineStair-step undulating polymerDistorted tetrahedral
{[Ag(OTf)(PPh₃)(4,4′-bipy)]}∞ bjut.edu.cn4,4′-bipyridineZigzag chainFive-coordinate
[Ag(CH₃SO₃)(PPh₃)(Dpe)] researchgate.net1,2-bis(4-pyridyl)ethaneBinuclear moleculeDistorted five-coordinate
[{(Ph₃P)Ag(NO₃)}₂(μ-dabco)]n researchgate.net1,4-diazabicyclo[2.2.2]octaneCoordination polymerNot specified

Thermal Decomposition Pathways of Silver(I) Triphenylphosphine Complexes for Nanomaterial Synthesis

Silver(I) triphenylphosphine complexes are valuable precursors for the synthesis of silver-containing nanomaterials. The thermal decomposition (thermolysis) of these compounds in a controlled environment can yield metallic silver nanoparticles (AgNPs). This method is advantageous as the decomposition often occurs at relatively low temperatures, and the ligands can help control the size and shape of the resulting nanoparticles.

The general pathway for thermal decomposition involves heating the silver(I) complex to a temperature sufficient to break the coordination bonds. Upon heating, the organic ligands, such as triphenylphosphine and any co-ligands, are cleaved from the silver center and vaporize or decompose into smaller volatile molecules. This process is accompanied by the reduction of silver(I) to metallic silver(0). The resulting silver atoms then nucleate and grow into nanoparticles.

Thermogravimetric analysis (TGA) is a key technique used to study the thermal stability and decomposition pathways of these precursor complexes nih.govresearchgate.net. TGA data can reveal the temperature at which ligand loss begins and the temperature range over which the decomposition to metallic silver occurs. The thermal stability of the complexes can be influenced by the nature of the ligands; for example, complexes with fluorinated ligands may exhibit different decomposition profiles compared to non-fluorinated analogues nih.gov.

While specific TGA data for the heteroleptic and bridged complexes discussed above are not always available, the general principle is based on the decomposition of a metal-organic precursor. For example, the thermal decomposition of silver oxalate at around 140°C is a known route to produce metallic silver and carbon dioxide, which has been adapted for nanoparticle synthesis researchgate.net. Similarly, silver(I) triphenylphosphine complexes serve as a source of silver that, upon ligand removal by heat, generates Ag(0) for nanoparticle formation. The process can be performed with the complex alone or in the presence of a capping agent or high-boiling solvent to prevent agglomeration and control the size of the final nanoparticles researchgate.netnih.gov. The in-situ generation of silver nanoparticles from a (triphenylphosphine)silver(I) complex has been demonstrated during photopolymerization reactions, highlighting the facile conversion of the complex to Ag(0) researchgate.net.

Advanced Structural Elucidation of Silver I Triphenylphosphine Complexes

X-ray Crystallography Studies

The coordination environment around the silver(I) ion in triphenylphosphine (B44618) complexes is highly flexible, accommodating coordination numbers from two to four, which results in distinct geometries. wikipedia.orgmdpi.com The specific geometry is influenced by factors such as the steric bulk of the ligands and the coordinating ability of the counter-ion. researchgate.netresearchgate.net

Linear Geometry (Coordination Number 2): A two-coordinate environment results in a linear or near-linear arrangement of the ligands around the silver atom.

Trigonal Planar Geometry (Coordination Number 3): Three-coordinate complexes, such as [AgCl(PPh3)2], often exhibit a distorted trigonal planar geometry. researchgate.net In this specific complex, the geometry at the silver center can be further described as trigonal pyramidal due to a weak interaction with an oxygen atom from a dimethylsulfoxide solvent molecule. researchgate.net

Tetrahedral Geometry (Coordination Number 4): Four-coordination is common, typically leading to a tetrahedral or, more frequently, a distorted tetrahedral geometry. tandfonline.com This is one of the most prevalent geometries for silver(I) complexes. researchgate.net For example, complexes with a 1:3 stoichiometry of silver halide to triphenylphosphine, such as [(PPh3)3AgCl], feature a tetrahedral arrangement. researchgate.net

Complex Stoichiometry (AgX:PPh₃)Coordination NumberObserved GeometryExample Compound
1:1Varies (in polymers/clusters)Often Tetrahedral within a larger structure[AgI(PPh₃)]₄
1:23Distorted Trigonal Planar[AgCl(PPh₃)₂]
1:34Tetrahedral[Ag(PPh₃)₃(Sal)]

Silver(I) triphenylphosphine complexes exhibit significant polymorphism, where a single chemical formula can crystallize into multiple distinct solid-state structures. This structural diversity arises from the subtle interplay of factors during crystallization, leading to different packing arrangements and molecular conformations. A notable example is the tetrameric complex [Ph3PAgI]4, which has been identified in both a cubane-like and a chair-like conformation, each possessing different crystallographic parameters and molecular symmetries. cdnsciencepub.com This diversity highlights the energetic accessibility of various structural motifs for these compounds.

Depending on the stoichiometry and the nature of the anionic ligand 'X', silver(I) triphenylphosphine complexes can form a variety of nuclearities beyond simple monomers.

Dimeric Complexes: Dimeric structures, such as [AgX(PPh3)2]2, are frequently observed. These often feature halide or other anionic ligands bridging two silver centers.

Tetrameric Complexes: Complexes with a 1:1 ratio of silver halide to triphenylphosphine commonly form tetramers. aip.org These can adopt a "cubane-like" structure, as seen in [Ph3PAgCl]4 and [Ph3PAgBr]4, or a "chair-like" structure. cdnsciencepub.comcdnsciencepub.com The cubane-like structure consists of an Ag4X4 core with a triphenylphosphine ligand attached to each silver atom.

Polymeric Architectures: The ability of silver ions to act as connectors between ligands can lead to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. mdpi.com For instance, complexes involving diphosphine ligands can self-assemble into remarkable puckered sheet network structures. nih.gov The formation of these extended architectures is driven by the bridging nature of both the phosphine (B1218219) ligands and, in some cases, the anions. nih.gov

The crystal packing of silver(I) triphenylphosphine complexes is directed by a range of non-covalent intermolecular interactions. These interactions assemble the individual molecules into larger supramolecular architectures. Hirshfeld surface analysis is a powerful tool used to investigate and quantify these interactions. tandfonline.com

Key interactions include:

Multiple Phenyl Embrace: This is a common motif where phenyl rings from adjacent triphenylphosphine ligands interlock, contributing significantly to the stability of the crystal lattice.

Ag···Ag Interactions: In some structures, close contacts between silver atoms (argentophilic interactions) are observed, which can influence the photophysical properties of the complexes.

Anion-π and π-π Interactions: These weaker interactions can also contribute to the assembly of the final supramolecular structure. researchgate.net

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the solid state, solid-state NMR (ssNMR) spectroscopy offers complementary information about the local environment of specific nuclei, particularly in cases where suitable single crystals cannot be obtained.

High-resolution solid-state ³¹P Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectroscopy is exceptionally useful for studying silver(I) triphenylphosphine complexes. researchgate.net This technique can distinguish between crystallographically non-equivalent phosphorus atoms within a crystal lattice. cdnsciencepub.com The number of distinct phosphorus sites observed in the ³¹P CP/MAS NMR spectrum corresponds to the number of unique phosphorus environments in the asymmetric unit of the crystal structure. cdnsciencepub.comcdnsciencepub.com For example, the spectrum for [Ph3PAgCl]4 shows two distinct phosphorus sites, which is in agreement with its known crystal structure. cdnsciencepub.com

A key feature of the ³¹P ssNMR spectra of these complexes is the splitting of signals due to indirect spin-spin coupling (J-coupling) between ³¹P and the two naturally occurring silver isotopes, ¹⁰⁷Ag (I = 1/2) and ¹⁰⁹Ag (I = 1/2). researchgate.net This results in a characteristic doublet of doublets for each unique phosphorus site. The magnitude of the one-bond coupling constant, |¹J(¹⁰⁹Ag,³¹P)|, is particularly informative. Studies have established an inverse correlation between the Ag-P bond length and the |¹J(¹⁰⁹Ag,³¹P)| value; as the Ag-P bond lengthens, the magnitude of the coupling constant decreases. cdnsciencepub.comresearchgate.net This relationship allows for structural inferences to be drawn directly from the NMR data. The observed coupling constants for a series of [Ph3PAgX]n complexes range from approximately 401 Hz to 869 Hz. researchgate.netresearchgate.net

Anion (X) in [Ph₃PAgX]n³¹P Isotropic Chemical Shift (δ) / ppm|¹J(¹⁰⁹Ag,³¹P)| / HzNumber of Distinct P Sites
Cl⁻ (cubane)9.2, 3.1663, 6812
Br⁻ (cubane)7.76321
I⁻ (cubane)3.7, 2.7, 1.8, 0.2567, 575, 580, 5954
NO₃⁻11.27001
SO₃CF₃⁻15.78691
N₃⁻12.54011

Data compiled from multiple sources. cdnsciencepub.comcdnsciencepub.com

Correlation of ¹J(¹⁰⁹Ag,³¹P) Values with Ag-P Bond Lengths and Fermi-Contact Mechanism

The one-bond scalar coupling constant, ¹J(¹⁰⁹Ag,³¹P), is a powerful parameter in solid-state Nuclear Magnetic Resonance (NMR) for probing the nature of the silver-phosphorus bond in silver(I) triphenylphosphine complexes. Extensive research has established a clear inverse correlation between the magnitude of this coupling constant, |¹J(¹⁰⁹Ag,³¹P)|, and the length of the Ag-P bond (rAgP). Specifically, as the Ag-P bond lengthens, the value of |¹J(¹⁰⁹Ag,³¹P)| decreases. cdnsciencepub.comresearchgate.net

This empirical relationship has been observed across a range of 1:1 silver-triphenylphosphine complexes, [Ph₃PAgX]n, where X represents various monovalent anions. cdnsciencepub.comcdnsciencepub.com For instance, the |¹J(¹⁰⁹Ag,³¹P)| values for these types of complexes have been found to range from approximately 401 Hz to 869 Hz. researchgate.netresearchgate.net This sensitivity allows for detailed structural insights, particularly when single-crystal X-ray diffraction data are not available. cdnsciencepub.com

The following table illustrates the relationship between the Ag-P bond length and the |¹J(¹⁰⁹Ag,³¹P)| coupling constant for several silver(I) triphenylphosphine complexes.

Complex (X in [Ph₃PAgX]n)|¹J(¹⁰⁹Ag,³¹P)| (Hz)Number of Distinct Phosphorus Sites
SO₃CF₃⁻869 ± 10N/A
Cl⁻ (Site 1)663 ± 102
Cl⁻ (Site 2)681 ± 102
Br⁻ (Site 1, avg.)593 ± 152
Br⁻ (Site 2, avg.)564 ± 152
I⁻ (cubane, Site 1)542 ± 104
I⁻ (cubane, Site 2)513 ± 104
I⁻ (cubane, Site 3)564 ± 104
I⁻ (cubane, Site 4)476 ± 104
N₃⁻401 ± 10N/A

Data sourced from solid-state ³¹P CP/MAS NMR spectra. The number of distinct phosphorus sites is revealed by the spectra. For Br⁻, the average |¹J(¹⁰⁷,¹⁰⁹Ag,³¹P)| is given as the individual couplings could not be resolved. researchgate.net

Multinuclear Solid-State NMR (e.g., ³¹P, ¹⁵N, ²H) for Anion Interaction Studies

Multinuclear solid-state NMR (SSNMR) spectroscopy is an indispensable tool for investigating the local environment and interactions of anions within the crystal lattice of silver(I) triphenylphosphine complexes. By observing nuclei such as ³¹P, ¹⁵N, and ²H, researchers can gain detailed insights into the structure, phase transitions, and the nature of the interactions between the cationic silver-phosphine complex and its counter-ion.

A notable example is the study of the 1:1 adduct of silver nitrate (B79036) and triphenylphosphine (AgNO₃·PPh₃). researcher.life Variable-temperature SSNMR experiments utilizing ³¹P, ¹⁵N, and ²H nuclei were instrumental in characterizing a solid-solid phase transition in this compound. researchgate.netresearcher.life

¹⁵N SSNMR: When the complex contains a nitrogen-bearing anion, such as nitrate (NO₃⁻), ¹⁵N SSNMR becomes highly informative. By using ¹⁵N-labeled samples, the principal components of the nitrogen chemical shift tensor can be determined. researchgate.netresearcher.life This provides precise information about the electronic environment and symmetry around the nitrogen atom, revealing how the nitrate anion is oriented within the crystal lattice and how it interacts with the surrounding silver-phosphine cations. researcher.life

²H SSNMR: Deuterium (²H) SSNMR is employed to study the dynamics of the organic ligands, in this case, the phenyl groups of triphenylphosphine. By using perdeuterated triphenylphosphine, ²H NMR line shapes can indicate the motional state of the phenyl rings. researcher.life In the study of AgNO₃·PPh₃, ²H NMR revealed that the phenyl groups remained rigid even through the phase transition, suggesting the structural changes were more subtle and related to the packing and anion coordination rather than large-scale ligand motion. researcher.life

Together, these multinuclear SSNMR techniques, often combined with X-ray diffraction, provide a comprehensive picture of the solid-state structure, confirming coordination modes and elucidating the subtle but crucial role of anion interactions in defining the crystalline architecture of silver(I) triphenylphosphine complexes. researcher.life

Solution Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H, ¹³C, ³¹P) and 2D NMR (COSY, NOESY, HMBC, HSQC) for Solution Stability and Dynamics

One-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for confirming the structure, stability, and dynamic behavior of silver(I) triphenylphosphine complexes in solution.

1D NMR Spectroscopy:

¹H and ¹³C NMR: These spectra are used to characterize the triphenylphosphine ligand. Upon coordination to the silver(I) center, the chemical shifts of the phenyl protons and carbons are altered compared to the free ligand. capes.gov.brmarquette.eduup.ac.za These spectra are crucial for confirming the presence of the ligand and the purity of the complex in solution. up.ac.za

³¹P NMR: This is arguably the most informative 1D NMR technique for these complexes. The coordination of triphenylphosphine to silver causes a significant downfield shift in the ³¹P signal compared to the free ligand, which is indicative of a strong Ag-P interaction. nih.gov Furthermore, the ³¹P nucleus couples to the two spin-active silver isotopes, ¹⁰⁷Ag (I = 1/2, 51.8% abundance) and ¹⁰⁹Ag (I = 1/2, 48.2% abundance). The observation of a doublet or a doublet of doublets in the ³¹P NMR spectrum, resulting from ¹J(¹⁰⁷Ag,³¹P) and ¹J(¹⁰⁹Ag,³¹P) coupling, is direct evidence of a stable Ag-P bond in solution. nih.gov The persistence of this coupling at room temperature is a strong indicator of the complex's stability. nih.gov

2D NMR Spectroscopy: While not always detailed explicitly in the literature for every silver-triphenylphosphine complex, standard 2D NMR experiments provide invaluable structural information:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks within the phenyl rings of the triphenylphosphine ligand, aiding in the assignment of proton signals.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded nuclei, typically ¹H and ¹³C, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between nuclei over two or three bonds (e.g., ¹H to ¹³C or ³¹P). This can help to confirm the connectivity within the triphenylphosphine ligand and its attachment to the silver center.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. This can be used to study the conformation of the complex in solution and to observe through-space interactions between different parts of the molecule.

These combined NMR techniques confirm that many silver(I) triphenylphosphine complexes retain their structural integrity in solution, providing a foundation for understanding their dynamic behavior. nih.gov

Investigation of Ligand Exchange Dynamics and Speciation Processes in Solution

While many silver(I) triphenylphosphine complexes are stable in solution, they can also participate in dynamic processes such as ligand exchange and speciation, which are highly dependent on concentration, solvent, and the nature of the other ligands and anions present. nih.gov NMR spectroscopy is a primary tool for investigating these phenomena.

Phosphino silver derivatives are known to undergo ligand exchange reactions in solution, which can be rapid on the NMR timescale. nih.gov If the exchange is fast, the NMR spectrum may show averaged signals, potentially without resolved Ag-P coupling. Conversely, if the exchange is slow, separate signals for the different species in solution may be observed.

Studies on analogous triphenylphosphine-capped gold nanoparticles, which also feature metal-phosphine bonds, demonstrate how NMR can be used to monitor these dynamics. mpg.deacs.orgelsevierpure.com For example, the displacement of a surface-bound ligand can be followed over time by acquiring a series of ¹H or ³¹P NMR spectra. acs.orgamazonaws.com The rate constants for these exchange processes can be determined by monitoring the change in signal intensity of the free and coordinated ligands. mpg.deacs.org

In silver complexes, dilution can lead to speciation, where a parent complex, for example [Ag(PPh₃)₄]⁺, might partially dissociate to form species with fewer phosphine ligands, such as [Ag(PPh₃)n]⁺ (where n = 1-3). nih.gov This equilibrium can be studied by monitoring changes in the ³¹P NMR spectrum as a function of concentration. The presence of multiple signals or changes in the weighted average chemical shift can provide evidence for the existence of multiple species in dynamic equilibrium. These solution-state dynamics are critical for understanding the reactivity and potential applications of these complexes.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for characterizing the structural features of silver(I) triphenylphosphine complexes by probing their molecular vibrations. These methods provide information on the coordination of the triphenylphosphine ligand and the nature of the Ag-P bond.

The vibrational spectra of these complexes are typically dominated by the internal modes of the triphenylphosphine ligand. However, upon coordination to the silver(I) ion, subtle but characteristic shifts in the ligand's vibrational frequencies occur. capes.gov.br

Surface-Enhanced Raman Spectroscopy (SERS) has also been used to study the interaction of triphenylphosphine with silver surfaces. researchgate.net These studies show that the triphenylphosphine adsorbs onto the silver via its phosphorus atom. The SERS spectrum reveals changes in the vibrational modes of the phenyl rings, which, based on surface selection rules, indicates their orientation relative to the silver surface. researchgate.net

In addition to the Ag-P stretch, the spectra provide information about the counter-anion. For instance, in complexes containing nitrate, the vibrational modes of the NO₃⁻ group can indicate whether it is ionic or coordinated to the silver center. cdnsciencepub.com The presence of multiple bands and their positions can distinguish between monodentate or bidentate coordination of the nitrate ligand. cdnsciencepub.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of silver(I) triphenylphosphine complexes by probing the electronic transitions between molecular orbitals.

The UV-Vis absorption spectra of these complexes are typically characterized by intense absorption bands in the ultraviolet region, with tails extending into the visible range. These absorptions generally arise from two main types of electronic transitions:

Intraligand (IL) Transitions: These transitions occur within the triphenylphosphine ligand itself and correspond to π → π* and n → π* transitions of the phenyl rings. mdpi.com These bands are often observed at high energies (short wavelengths) and are relatively unaffected by coordination to the silver ion.

Ligand-to-Metal Charge Transfer (LMCT) Transitions: These transitions involve the excitation of an electron from an orbital primarily located on the phosphine ligand to an orbital primarily located on the silver(I) center.

Mass Spectrometry (e.g., ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the characterization of silver(I) triphenylphosphine complexes in the gas phase. This soft ionization technique allows for the analysis of thermally labile and high-molecular-weight compounds by transferring them from solution to the gas phase for detection.

Detailed studies on silver(I) phosphine complexes reveal characteristic patterns in their ESI-MS spectra. It is common to observe not only the molecular ion but also adducts with alkali metals or other species present in the solution. For instance, analysis of various silver(I) phosphine compounds has shown the presence of sodiated [M+Na]⁺ ions and silver-containing [M+Ag]⁺ species in addition to the primary molecular ion peaks.

The fragmentation of these complexes under ESI-MS conditions provides valuable structural information. Common fragmentation pathways observed in phosphine-based ligands include the cleavage of the P–X bond (where X is the atom connecting the phosphine to the rest of the ligand), which can occur through mechanisms like McLafferty-type rearrangements or classical α-cleavages. For silver triphenylphosphine complexes, collision-induced dissociation (CID) tandem mass spectrometry (ESI-CID-MS/MS) can elucidate these pathways. The fragmentation patterns are influenced by the different backbones and spacer groups within the ligand structure. Knowledge of these typical product ions is essential for the structural elucidation of novel coordination compounds.

The stability of the complex in the gas phase is a critical factor. The conditions within the mass spectrometer can be harsh enough to cause fragile structures to fragment. Therefore, the interpretation of ESI-MS data must consider the possibility of observing fragments that may not represent the species present in the original solution. For example, the detection of fragments such as [Ag(PR₃)₂]⁺ can indicate the dissociation of a higher-coordinate complex during the analysis.

Computational Chemistry Approaches

Computational methods have become indispensable in complementing experimental data, offering a molecular-level understanding of the structure, bonding, and reactivity of silver triphenylphosphine complexes.

Density Functional Theory (DFT) has proven to be a robust method for investigating the electronic structure and reactivity of silver complexes. By calculating various chemical descriptors, DFT provides insights into the behavior of these molecules.

Key electronic properties and reactivity indices calculated via DFT include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies and distributions of these frontier orbitals are crucial for understanding electron transfer processes and predicting reactivity. Analysis of the HOMO-LUMO gap can indicate the stability of the complex.

Chemical Potential (μ), Hardness (η), and Electrophilicity (ω): These global reactivity descriptors, derived from HOMO and LUMO energies, help to quantify the stability and reactivity of the complexes.

Electron Affinity (EA) and Ionization Potential (I): These parameters provide fundamental information about the ability of the complex to accept or donate electrons.

DFT calculations have been successfully applied to various silver complexes to understand their properties. For instance, in a study of a Ag(I) complex containing three triphenylphosphine ligands, [Ag(PPh₃)₃(Sal)], DFT calculations provided valuable structure-property information. Furthermore, DFT has been used to study the interaction of silver ions with biological molecules, where analysis of the frontier orbitals' electronic density distribution reveals the nature of the oxidation process and preferred coordination sites. Time-dependent DFT (TD-DFT) can also be employed to simulate and interpret spectroscopic data, such as Raman scattering spectra, which are dependent on the electronic transition states of the complex.

Ab Initio Computational Modelling for Molecular Core Structures

Ab initio computational methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for determining the precise molecular core structures of silver complexes. These methods can predict the geometry of the lowest energy isomers and provide detailed information on bond lengths and angles.

Studies utilizing ab initio configuration interaction (CI) calculations have been performed on small neutral and charged silver bromide clusters to determine their ground state structural properties and stability. This level of theory, which includes complete active space self-consistent field (CASSCF) and multireference CI (MRPT2), provides highly accurate results for the molecular core.

More broadly, ab initio methods, often in the form of DFT in practice, are used to model complex systems ranging from gas-phase clusters to surface-supported structures. For example, calculations on silver-containing clusters have been used to determine that core@shell arrangements are significantly more stable than other isomers, demonstrating the predictive power of these methods in determining the fundamental molecular structure.

The interaction of silver(I) triphenylphosphine complexes with π-systems, such as alkenes and arenes, is critical for their application in catalysis and materials science. Computational chemistry provides a means to quantify these interactions and understand the activation of the π-ligand.

DFT calculations are widely used to determine the binding energies between the silver complex and various ligands. For example, the binding energies of silver ions with the tautomers of uracil have been calculated in both the gas phase and in different solvents, showing how the environment affects the stability of the complex. In a study involving a silver triphenylphosphine complex, molecular docking, which relies on energy calculations, was used to determine the binding energy (ΔG) with protein targets.

These calculations can also elucidate the nature of the bonding. Natural Bond Orbital (NBO) analysis, for instance, can be used to calculate the interaction energies associated with charge transfer between the ligand and the silver ion. The π-acidity of phosphine ligands arises from the overlap of P-C σ* anti-bonding orbitals with filled metal d-orbitals, leading to π-backbonding. This interaction is fundamental to the activation of coordinated π-ligands. Computational models can quantify the extent of this back-donation and its effect on the geometry and reactivity of the π-complex. For silver complexes with π-donor ligands, such as [Ag(cod)(hfac)]₂, computational modeling can help rationalize their stability and reactivity.

Advanced Coordination Chemistry and Supramolecular Interactions

Stoichiometric Control and Ligand-to-Silver Ratios (1:1, 2:1, 3:1, 4:1)

The molar ratio of triphenylphosphine (B44618) to silver(I) is a primary determinant of the coordination number and geometry of the resulting complex. By carefully controlling this ratio, a series of mononuclear complexes with distinct structural characteristics can be isolated.

1:1 Ratio (Ag:PPh3): While less common as discrete mononuclear species, the 1:1 stoichiometry is a fundamental building block in many polymeric and polynuclear silver-triphenylphosphine complexes. In the presence of coordinating anions or other ligands, this ratio often leads to the formation of bridged structures. A notable example is the 1:1 complex of silver nitrate (B79036) and triphenylphosphine, AgNO3·P(C6H5)3 acs.org.

2:1 Ratio (Ag:2PPh3): The reaction of a silver(I) salt with two equivalents of triphenylphosphine typically yields complexes of the type [Ag(PPh3)2X]. These complexes often exhibit a distorted tetrahedral geometry. For instance, the complex [Ag(PPh3)2NO3] features a silver center coordinated to two phosphorus atoms from the triphenylphosphine ligands and two oxygen atoms from a bidentate nitrate anion rsc.org. The geometry is significantly distorted from a perfect tetrahedron, largely due to the small bite angle of the chelating nitrate group rsc.org.

3:1 Ratio (Ag:3PPh3): With a 3:1 ligand-to-metal ratio, four-coordinate, distorted tetrahedral complexes of the formula [Ag(PPh3)3X] are commonly formed. In these structures, the silver atom is bonded to three phosphorus atoms and one atom from the anionic ligand. An example is iodotris(triphenylphosphine)silver(I), [Ag(PPh3)3I], where the coordination environment around the silver atom is a distorted tetrahedron researchgate.net.

4:1 Ratio (Ag:4PPh3): When a large excess of triphenylphosphine is used, the homoleptic complex [Ag(PPh3)4]+ can be formed, typically with a non-coordinating anion like perchlorate (B79767) (ClO4-) or tetrafluoroborate (B81430) (BF4-). In the solid state, the [Ag(PPh3)4]+ cation generally adopts a tetrahedral geometry acs.org. The packing of these bulky cations in the crystal lattice is influenced by the size and shape of the counter-anion researchgate.net.

Table 1: Coordination Environments in Silver-Triphenylphosphine Complexes with Varying Stoichiometries

Ag:PPh3 RatioGeneral FormulaTypical Coordination GeometryExample
1:1[Ag(PPh3)X]n or [Ag(PPh3)L]XOften part of polymeric or polynuclear structuresAgNO3·P(C6H5)3 acs.org
2:1[Ag(PPh3)2X]Distorted tetrahedral[Ag(PPh3)2NO3] rsc.org
3:1[Ag(PPh3)3X]Distorted tetrahedral[Ag(PPh3)3I] researchgate.net
4:1[Ag(PPh3)4]XTetrahedral[Ag(PPh3)4]ClO4

Influence of Anions and Solvents on Coordination Environment and Structural Types

The choice of anion and solvent plays a crucial role in directing the self-assembly of silver-triphenylphosphine complexes, often with a profound impact on the final structure. The coordinating ability of the anion and the polarity and coordinating nature of the solvent can dictate whether a discrete molecule, a coordination polymer, or a complex cluster is formed acs.orgru.nlrsc.org.

Anions:

Coordinating Anions: Anions such as halides (Cl-, Br-, I-), nitrate (NO3-), and carboxylates can directly participate in the coordination sphere of the silver ion. For example, nitrate can act as a bidentate ligand, as seen in [Ag(PPh3)2NO3] rsc.org. Halide ions frequently act as bridging ligands, leading to the formation of dinuclear or polymeric structures.

Non-coordinating Anions: Bulky, weakly coordinating anions like tetrafluoroborate (BF4-), perchlorate (ClO4-), and hexafluorophosphate (B91526) (PF6-) tend to favor the formation of cationic complexes where the coordination sphere of the silver ion is saturated by triphenylphosphine and/or other neutral ligands acs.org. The presence of these anions often facilitates the crystallization of complexes like [Ag(PPh3)4]+.

Solvents: The solvent can influence the final structure through direct coordination to the metal center, by mediating intermolecular interactions, or by affecting the solubility of the reactants and products acs.orgru.nlrsc.org. For instance, in the presence of a coordinating solvent like acetonitrile, mixed-ligand complexes can form. The polarity of the solvent can also influence the aggregation of ionic species and the formation of supramolecular assemblies.

Design and Formation of Coordination Polymers

By employing bifunctional linker ligands in conjunction with silver-triphenylphosphine nodes, a variety of coordination polymers with different dimensionalities and topologies can be constructed. The geometry of the linker and the coordination preferences of the silver center are key factors in determining the final architecture rsc.orgrsc.org.

One-dimensional (1D) coordination polymers are a common structural motif in silver-triphenylphosphine chemistry.

Linear Chains: The use of linear, rigid bridging ligands can lead to the formation of linear coordination polymers.

Zig-zag Chains: More commonly, the coordination geometry at the silver center, which is often not linear, and the flexibility of the organic linkers result in the formation of zig-zag or undulating chains researchgate.net.

Ladder-type coordination polymers consist of two parallel chains that are interconnected by bridging ligands or secondary interactions researchgate.net. These structures can be formed when, for example, two linear [Ag(linker)]n chains are cross-linked. In some cases, Ag···Ag interactions play a role in forming the "rungs" of the ladder researchgate.net. The formation of a zig-zag ladder-type structure has been observed in [Ag(PPh3)(bpy)1/2(ONO2)]n, which can transform into a straight ladder-type structure with a change in the phosphine (B1218219) ligand researchgate.net.

Beyond simple mononuclear complexes and infinite polymers, silver-triphenylphosphine systems are known to form discrete polynuclear clusters, most notably dimeric and tetranuclear species.

Dimeric Architectures: Dimeric silver(I) complexes, [Ag2(PPh3)nL_m] (where L is a bridging ligand), are frequently encountered, especially with bridging anions like halides or carboxylates. These can feature a central rhomboidal Ag2X2 core (X = halide) researchgate.net. Dinuclear silver nitrates with bridging bisphosphines are also known mdpi.com.

Tetranuclear Architectures: Tetranuclear silver(I) clusters often adopt a cubane-like or a step-like structure. For example, complexes of the type [Ag4X4(PPh3)4] (X = halide) have been characterized, exhibiting a distorted cubane-like core researchgate.net. All-metal aromatic tetranuclear silver clusters have also been identified in biological contexts nih.gov. The formation of these higher nuclearity clusters is often driven by the template effect of the anions and the steric bulk of the phosphine ligands.

Phenyl Embrace Motifs and Aromatic Interactions in Solid-State Structures

In the solid state, the crystal packing of silver-triphenylphosphine complexes is often dominated by van der Waals forces, particularly aromatic interactions between the phenyl rings of the triphenylphosphine ligands. The "phenyl embrace" is a specific type of non-covalent interaction where multiple phenyl rings from adjacent ligands interlock in a well-defined manner.

Fluxionality and Lability in Solution Phase

The coordination chemistry of silver(I) with triphenylphosphine in the solution phase is characterized by significant dynamic behavior. These complexes are often not static entities but exist in a state of chemical exchange, exhibiting both fluxionality and lability. Fluxionality refers to the rapid intramolecular or intermolecular rearrangement of ligands around the central silver atom, while lability pertains to the ease with which ligands can dissociate from and re-associate with the metal center. These phenomena are critical to understanding the reactivity and speciation of these compounds in solution.

Detailed research has established that silver(I) phosphine derivatives readily undergo fast ligand exchange in solution. nih.govresearchgate.net This dynamic nature is often so pronounced that it can complicate the characterization of discrete species at room temperature. The primary tool for investigating these processes is multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, often conducted over a range of temperatures (variable-temperature NMR).

Evidence for this dynamic behavior in ³¹P NMR spectra includes:

Signal Broadening: At intermediate exchange rates on the NMR timescale, the resonance signals for the phosphorus nuclei broaden significantly.

Collapse of Spin-Spin Coupling: Silver has two spin-active isotopes, ¹⁰⁷Ag and ¹⁰⁹Ag (both I = 1/2), which couple to the ³¹P nucleus of the phosphine ligand. In a static complex, this coupling results in a characteristic doublet or doublet of doublets in the ³¹P NMR spectrum. However, under conditions of rapid ligand exchange, this coupling information is lost, and the signal collapses into a singlet. For many homoleptic complexes, such as those with a 1:4 silver-to-phosphine ratio, no ¹⁰⁷/¹⁰⁹Ag–³¹P coupling is observed at room temperature, a clear indication of a fast exchange process. nih.gov

This lability also leads to complex equilibria in solution, where multiple species coexist. For instance, tetracoordinate silver(I) phosphine complexes can dissociate, leading to the formation of derivatives with lower coordination numbers. nih.gov This speciation is highly dependent on factors such as concentration, temperature, and the nature of the solvent and counter-anion. researchgate.net

Equilibrium Process Description
[Ag(PPh₃)₄]⁺ ⇌ [Ag(PPh₃)₃]⁺ + PPh₃Dissociation of a tetracoordinate complex.
[Ag(PPh₃)₃]⁺ ⇌ [Ag(PPh₃)₂]⁺ + PPh₃Dissociation of a tricoordinate complex.
[Ag(PPh₃)₂]⁺ ⇌ [Ag(PPh₃)]⁺ + PPh₃Dissociation of a dicoordinate complex.

This table illustrates the general dissociation equilibria for silver;triphenylphosphane complexes in solution. PPh₃ represents triphenylphosphine.

The mechanism for ligand exchange in tetracoordinate and tricoordinate complexes is generally considered to be dissociative, involving the departure of a phosphine ligand to form a lower-coordinate intermediate, which is then attacked by an incoming phosphine ligand. acs.org

Detailed Research Findings

The lability of the Ag-P bond is evident when comparing solution NMR data with solid-state measurements. In the solid state, where molecular motion is restricted, the Ag-P coupling is clearly resolved. The absence of this resolved coupling in solution at ambient temperatures underscores the rapid nature of the exchange.

Complex Anion (X) ¹J(¹⁰⁹Ag, ³¹P) Coupling Constant (Hz)
[Ag(PPh₃)Cl]₄Cl⁻663 ± 10
[Ag(PPh₃)Br]₄Br⁻593 ± 15
[Ag(PPh₃)I]₄I⁻542 ± 10
[Ag(PPh₃)(O₃SCF₃)]CF₃SO₃⁻869 ± 10

This table presents reference coupling constants measured in the solid state, where ligand exchange does not occur. The presence of this coupling is a key indicator of a static structure. Data sourced from solid-state ³¹P NMR studies. researchgate.net

Variable-temperature ³¹P NMR studies provide direct insight into the kinetics of the exchange process. As the temperature of a solution containing a fluxional complex is lowered, the rate of ligand exchange decreases. If the exchange can be slowed sufficiently on the NMR timescale, distinct signals for the different phosphine environments may be resolved, and the Ag-P coupling may reappear.

A study on a complex formulated as [Ag(PPh₃)₃(HAcb4NH₂)] demonstrated this temperature-dependent behavior clearly. At room temperature, the ³¹P NMR spectrum showed broad, averaged signals, indicative of exchange. Upon cooling, these signals resolved and sharpened, consistent with a slowing of the dynamic process.

Temperature ³¹P Chemical Shifts (δ, ppm) in DMSO-d₆
25 °C45.6, 29.6, 5.8
-60 °C44.6, 35.4, 8.1 - 6.9

This table shows the effect of temperature on the ³¹P NMR spectrum of a silver-triphenylphosphine complex. The significant changes in chemical shifts and signal resolution upon cooling are direct evidence of a fluxional process being slowed at lower temperatures. acs.org

Photophysical Characteristics of Silver I Triphenylphosphine Complexes

Luminescence Phenomena in Solid State and Solutionmdpi.comresearchgate.net

Silver(I) triphenylphosphine (B44618) complexes are known to exhibit luminescence, a phenomenon that is highly dependent on the compound's environment. Many of these complexes are emissive in the solid state at room temperature. researchgate.net However, their luminescent behavior in solution can differ significantly, with some complexes showing moderate to weak emission. researchgate.netmdpi.com The difference in luminescence between the solid state and solution can be attributed to several factors, including the rigidity of the matrix in the solid state, which can reduce non-radiative decay pathways, and the potential for excimer formation in the solid state. mdpi.com For instance, significant bathochromic shifts (a shift to longer wavelengths) are often observed when moving from solution to the solid state, which may suggest the formation of these emissive excimers. mdpi.com

The emission spectra of silver(I) triphenylphosphine complexes are typically broad and unstructured. mdpi.com The position of the emission maximum (λ_em) can vary widely depending on the specific ligands and the structure of the complex. For example, complexes can be engineered to emit in the blue-green region of the spectrum, with emission maxima reported around 470–483 nm. researchgate.net In other cases, with different co-ligands, emissions can be shifted to the red region of the spectrum. For instance, the complex [Ag(PPh3)2(NMP)]NO3, where NMP is 2-(4-Dimethylaminophenyl)imidazo(4,5-f)(1,10)phenanthroline, displays a broad emission with a maximum at 599 nm in the solid state at room temperature. researchgate.net The triphenylphosphine ligand itself has an intrinsic photoluminescence, with an emission maximum in the solid state at approximately 447 nm. researchgate.net The coordination to silver(I) often results in a shift of this emission.

Emission Maxima for Selected Silver(I) Triphenylphosphine Complexes
ComplexStateEmission Maximum (λem)
[Ag(DPEphos)(py2SH)2]NO3Solid State & Solution470–483 nm researchgate.net
[Ag(PPh3)2(NMP)]NO3Solid State599 nm researchgate.net
Triphenylphosphine (free ligand)Solid State447 nm researchgate.net
[Ag2L2(MeCN)2(NO3)2]Solid State (300 K)Yellow Emission mdpi.com
[Ag2L(MeCN)3]n(BF4)2nSolid State (300 K)Yellow Emission mdpi.com

The efficiency of the luminescence process is quantified by the photoluminescent quantum yield (PLQY), which represents the ratio of photons emitted to photons absorbed. For silver(I) triphenylphosphine complexes, the PLQY can range from very low to near unity. For example, some heteroleptic complexes exhibit moderate emissions in solution with quantum yields in the range of 11–23%. mdpi.com In the solid state, however, the quantum yields for the same complexes can decrease (e.g., to 2.5–9.5%), which is sometimes attributed to the formation of excimers. mdpi.com

Conversely, other complexes have been specifically designed to achieve very high quantum yields. Through careful ligand design, it is possible to synthesize silver(I) complexes that exhibit highly efficient thermally activated delayed fluorescence (TADF), with PLQYs approaching 100% in powder samples at room temperature. acs.org For instance, the complex Ag(dbp)(P2-nCB) demonstrates a PLQY of 100% at ambient temperature. acs.org Dinuclear complexes have also been reported with high quantum efficiencies of up to 56% at room temperature. mdpi.com

Photoluminescent Quantum Yields (PLQY) for Selected Silver(I) Triphenylphosphine Complexes
ComplexStateQuantum Yield (ΦPL)
[AgL(POP)]BF4 TypeSolution (CH2Cl2)11–23% mdpi.com
[AgL(POP)]BF4 TypeSolid State2.5–9.5% mdpi.com
Ag(dbp)(P2-nCB)Solid State (Powder)100% acs.org
[Ag2L2(MeCN)2(NO3)2]Solid State (300 K)18% mdpi.com
[Ag2L(MeCN)3]n(BF4)2nSolid State (300 K)56% mdpi.com

The luminescence in silver(I) triphenylphosphine complexes originates from the radiative decay of an electronically excited state. The nature of this emissive state is crucial to understanding the photophysical properties. Phosphine (B1218219) ligands can influence metal-centered excited states and also participate directly in charge transfer transitions. researchgate.net

In many silver(I) triphenylphosphine complexes, the emission is attributed to charge-transfer (CT) excited states. researchgate.net These can be further classified as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-to-ligand charge transfer (LLCT). mdpi.commdpi.com For example, in some complexes, the emission is described as originating from metal-perturbed intraligand charge-transfer. researchgate.net In others, the absorption bands leading to emission are considered to have a combined character of LLCT and MLCT. mdpi.commdpi.com

Intraligand (IL) excited states, which are centered on a specific ligand, can also be responsible for the observed luminescence. researchgate.net The emission from some silver triphenylphosphine complexes has been attributed to a ligand-centered (π–π*) transition, sometimes with contributions from a charge transfer state involving the metal core and the ligand. acs.org The specific character of the excited state is often determined through computational studies, such as time-dependent density functional theory (TD-DFT). researchgate.net

Influence of Ligand Modification and Structural Environment on Photophysical Properties

For example, in a series of heteroleptic Ag(I) complexes of the type [AgL(POP)]BF4, where L is a substituted 2,9-bis(styryl)-1,10-phenanthroline ligand and POP is a diphosphine, changing the substituent on the phenanthroline ligand from a methoxy (B1213986) (-OMe) to a methylthio (-SMe) group resulted in a nearly twofold increase in the quantum yield in solution. mdpi.com A further change to a diethylamino (-NEt2) group caused a significant 100 nm red-shift in the emission maximum. mdpi.com This demonstrates that the electronic properties of the co-ligand directly impact the energy levels of the frontier molecular orbitals and thus the emission characteristics.

The stoichiometry and coordination geometry also play a critical role. For instance, in a study involving pyrimidine-type thiones and triphenylphosphine, silver(I) complexes with different coordination numbers (trigonal planar vs. tetrahedral) were formed, which influenced their photophysical properties. rsc.org The structural rigidity of the complex is another key factor; more rigid structures tend to have higher emission efficiencies because they suppress non-radiative decay pathways associated with vibrational relaxation. acs.org

Temperature-Dependent Luminescence Studies

Studying the luminescence of silver(I) triphenylphosphine complexes as a function of temperature provides deep insights into the nature of the emissive states and the deactivation pathways. Many of these complexes exhibit thermochromic luminescence, where the color of the emission changes with temperature. mdpi.com

For example, certain dinuclear silver(I) complexes with a 4,6-bis(diphenylphosphino)pyrimidine ligand show a reversible color change from yellow at 300 K to orange at 77 K. mdpi.com At room temperature, the emission is characterized by a lifetime on the order of microseconds (e.g., 9.4 to 15.5 µs) and is ascribed to TADF. At 77 K, the emission is pure phosphorescence. mdpi.com Similarly, for another complex, the emission decay time was found to decrease by a factor of almost 210 as the temperature increased from 77 K to 298 K, a clear indication of a thermally populated singlet state and TADF behavior. researchgate.net

Catalytic Applications of Silver I Triphenylphosphine Complexes

Role in C-H Activation Reactions

The functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a primary goal in synthetic chemistry, offering a more atom-economical approach to molecule construction. Silver(I) salts, often in combination with phosphine (B1218219) ligands, have been identified as crucial components in transition-metal catalyzed C-H activation reactions. nih.gov While often used as additives with other metals like palladium, there is direct evidence for the involvement of silver-phosphine complexes in the C-H activation step itself.

Research has demonstrated that silver salts can perform C-H bond activation, and isolating the intermediates is key to understanding the catalytic cycle. acs.org For instance, silver carbonate, a common additive, has been shown to react with pentafluorobenzene (B134492) in the presence of a bulky phosphine ligand (XPhos) to form a well-defined C-H activation product, Ag(C₆F₅)(XPhos). acs.org This isolated complex proves that a silver(I) phosphine species is not merely a background reagent but can be an active participant capable of cleaving a C-H bond. acs.org Such findings suggest a catalytic cycle where the silver complex is the species responsible for the initial C-H activation, which can be a key step in broader catalytic processes, including those co-catalyzed by palladium. acs.orgdigitellinc.com The versatility of silver(I) salts as additives in rhodium- and ruthenium-catalyzed C-H functionalizations further underscores their importance in generating the catalytically active species required for these transformations. nih.gov

Table 1: Role of Silver(I) Phosphine Complexes in C-H Activation

Catalyst System Substrate Product Role of Silver Complex
Ag₂CO₃ / XPhos Pentafluorobenzene Ag(C₆F₅)(XPhos) Direct C-H bond activation to form a stable organometallic intermediate. acs.org

Facilitation of Cross-Coupling Reactions and Organic Transformations

Cross-coupling reactions are fundamental in synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While palladium and copper have dominated this field, silver-catalyzed transformations are gaining significant attention. Silver(I) complexes are now recognized as competent catalysts for various cross-coupling reactions, challenging the long-held view that silver primarily engages in one-electron redox processes. researchgate.net

Recent studies have shown that silver(I) can catalyze C-C, C-N, and C-O bond formation using a directing group strategy, with density functional theory (DFT) calculations supporting a feasible Ag(I)/Ag(III) catalytic cycle involving a two-electron redox process. researchgate.net This demonstrates that silver's catalytic capabilities in cross-coupling may be more analogous to palladium and copper than previously assumed. researchgate.net

Silver catalysts have proven effective in various specific transformations:

A³-Coupling: The first silver(I)-catalyzed A³-coupling (aldehyde-alkyne-amine) was reported using simple silver salts like AgI to couple aldehydes, amines, and acetylenes in water. beilstein-journals.org

Synthesis of Vinylphosphonates: Silver nitrate (B79036) (AgNO₃) catalyzes the cross-coupling of β-nitrostyrenes with dialkyl H-phosphites, providing an efficient route to 2-arylvinylphosphonates under mild conditions. rsc.org

Multicomponent Reactions: In some instances, silver(I) is used as a co-catalyst with other metals, such as copper(II), to synthesize complex heterocyclic structures like H-pyrazolo[5,1-a]isoquinolines. beilstein-journals.org

These examples highlight the growing utility of silver-based catalysts in facilitating complex organic transformations that are central to the synthesis of valuable molecules. researchgate.netbeilstein-journals.orgrsc.org

Hydrogenation and Hydroformylation Catalysis

Hydrogenation and hydroformylation are large-scale industrial processes for producing alkanes and aldehydes, respectively. While rhodium and cobalt complexes containing triphenylphosphine (B44618) are the most well-known catalysts for hydroformylation, silver also exhibits catalytic activity in related hydrogenation reactions. rsc.orgnih.gov

The role of silver is most clearly demonstrated in the chemoselective hydrogenation of nitroaromatics. Catalysts composed of silver clusters supported on materials like alumina (B75360) (Al₂O₃) show high selectivity for the reduction of the nitro group while leaving other reducible functional groups, such as alkenes, intact. researchgate.net Studies have shown that the catalytic activity is size-dependent, increasing as the silver particle size decreases. The reaction mechanism is believed to involve the cooperation of acid-base sites on the support with coordinatively unsaturated silver sites on the cluster to facilitate the dissociation of H₂. researchgate.net

In the context of hydroformylation, the archetypal catalyst is a rhodium complex such as hydridocarbonyltris(triphenylphosphine)rhodium(I), RhH(CO)(PPh₃)₃. rsc.org The triphenylphosphine ligands in this complex are crucial for its catalytic activity and selectivity. Dissociation of a triphenylphosphine ligand is believed to be a key step in generating the active catalytic species. quora.com Although silver-triphenylphosphine complexes are not the standard catalysts for industrial hydroformylation, the established role of silver in hydrogenation and the critical function of triphenylphosphine ligands in hydroformylation point to the fundamental components required for such catalysis.

Table 2: Comparison of Metal-Triphenylphosphine Catalysis in Hydrogenation and Hydroformylation

Reaction Primary Metal Catalyst Ligand Key Feature
Chemoselective Hydrogenation Silver (as nanoparticles/clusters) None (supported) High selectivity for nitro group reduction; activity depends on particle size and support. researchgate.net

Catalysis in Fine Chemicals Production

The synthesis of fine chemicals—complex, pure substances produced in relatively low volumes—requires catalysts that offer high selectivity and efficiency. mdpi.com Silver-based catalysts, from nanoparticles to complexes, are increasingly being applied in this area due to their unique reactivity. mdpi.comrsc.org

Nanosilver catalysts, in particular, have gained interest for their stability, recyclability, and distinct catalytic properties in organic synthesis. rsc.org They have been successfully employed in a variety of transformations that are crucial for producing fine chemical intermediates. The development of heterogeneous silver catalysts is a key goal, as it simplifies product purification and allows for catalyst reuse, aligning with the principles of green and sustainable chemistry. lianerossi.org

Silver catalysts are used in several key reaction types for fine chemical synthesis:

Oxidation Reactions: Silver is used industrially for the oxidative dehydrogenation of methanol (B129727) to formaldehyde. mdpi.com In fine chemical synthesis, silver catalysts can perform selective oxidations, offering a greener alternative to stoichiometric reagents. lianerossi.org

Hydrogenation Reactions: As mentioned previously, the chemoselective hydrogenation of nitro compounds to amines using silver catalysts is a valuable transformation, as amines are common building blocks in pharmaceuticals and agrochemicals. researchgate.net

Carbon-Carbon Bond Formation: Silver-catalyzed multicomponent reactions and cross-coupling reactions provide efficient pathways to construct the complex carbon skeletons often found in fine chemicals. beilstein-journals.orgrsc.org

The versatility of silver catalysis makes it a powerful tool for the modern synthetic chemist focused on the efficient and sustainable production of high-value chemicals. rsc.org

Photoinitiated Polymerization and Oxygen Inhibition Overcoming Mechanisms

Free-radical photopolymerization is a widely used industrial process for producing coatings, inks, and adhesives. A major challenge in this process is oxygen inhibition, where atmospheric oxygen scavenges the initiating radicals, slowing or preventing the polymerization and leaving surfaces tacky. sjtu.edu.cnresearchgate.net Silver(I) triphenylphosphine complexes have been identified as innovative additives that can effectively overcome this problem.

A specific complex, bis[(µ‐chloro)bis(triphenylphosphine)silver(I)], has been shown to act as part of a photoinitiating system that accelerates the kinetics of acrylate (B77674) polymerization under air. researchgate.net The mechanism involves the triphenylphosphine (TPP) component acting as an oxygen scavenger. researchgate.net Molecular oxygen reacts with initiating radicals to form peroxyl radicals, which are generally unreactive. TPP can be oxidized by these peroxyl radicals, a process that regenerates an alkoxyl radical capable of reinitiating the polymerization chain. radtech.org

The key benefits of using phosphine-based additives like TPP include:

Reduced Inhibition Time: They effectively consume dissolved oxygen, allowing the polymerization to begin more quickly. researchgate.net

Increased Polymerization Rate: By regenerating active radicals, they maintain a higher concentration of chain-propagating species. researchgate.net

Higher Final Conversion: They allow the reaction to proceed to a greater extent, resulting in a tack-free, fully cured surface. radtech.org

The use of a silver(I)-triphenylphosphine complex combines this oxygen-scavenging capability with the potential for in-situ generation of silver nanoparticles, which can impart additional functionalities, such as antibacterial properties, to the final cured material. researchgate.net

Table 3: Effect of Triphenylphosphine (TPP) on Acrylate Photopolymerization in Air

Parameter Without TPP With TPP (1 wt%)
Inhibition Time Significant delay Reduced or eliminated researchgate.net
Polymerization Rate Low Significantly increased researchgate.net

| Final Conversion (%) | Low, tacky surface | High, tack-free surface researchgate.netradtech.org |

Gold and Silver π-Complexes in Catalytic Processes

Cationic gold(I) and silver(I) complexes are known to act as soft Lewis acids that can activate unsaturated C-C multiple bonds (π-systems) toward nucleophilic attack. This property is the foundation of their extensive use in homogeneous catalysis. nih.govmdpi.com Comparative studies of gold(I) and silver(I) complexes with triphenylphosphine as a common ancillary ligand reveal significant differences in their bonding and reactivity.

Experimental and theoretical investigations have shown that with the same triphenylphosphine ligand, the gold(I) center binds more strongly to π-ligands (alkenes, alkynes, etc.) than the silver(I) center. nih.gov This stronger interaction leads to a more effective activation of the unsaturated bond by the gold complex. The bond between gold and the phosphine ligand also has a stronger covalent character compared to the silver equivalent. mdpi.com

Despite the superior intrinsic activating ability of gold, silver plays an indispensable role in gold catalysis. Cationic gold(I) catalysts are typically generated in-situ from their chloride precursors (e.g., (PPh₃)AuCl) by abstracting the chloride with a silver salt (e.g., AgSbF₆). nih.govresearchgate.net Often, an excess of the silver salt is used, leading to the question of a "silver effect," where the silver species itself may have a co-catalytic role. nih.govacs.org In some reactions, the simultaneous presence of both gold and silver species is crucial for the reaction to proceed, suggesting a synergistic interaction between the two metals. nih.gov

Enhancement of Electronegativity in Other Catalytic Systems

While a silver-triphenylphosphine complex does not directly alter the inherent electronegativity of another metal, its role as an additive in a catalytic system can profoundly influence the electronic environment and reactivity of the primary catalyst. This effect is most evident in the generation of cationic transition metal catalysts.

In many palladium- and gold-catalyzed reactions, a neutral metal-halide precatalyst (e.g., L-M-Cl) is activated by the addition of a silver salt. The silver ion coordinates to the halide, facilitating its abstraction and generating a more electrophilic, cationic metal species ([L-M]⁺). nih.govacs.org This resulting cationic complex is a significantly stronger Lewis acid and is often the true catalytically active species. In this context, the silver salt effectively enhances the "pulling power" or functional electronegativity of the catalytic center, making it more reactive toward substrates.

Advanced Materials Science Applications

Development of Luminescent Materials and Sensors

Silver(I) complexes incorporating triphenylphosphine (B44618) (PPh3) ligands have attracted significant interest for their luminescent properties. These materials are being investigated for applications in sensors, displays, and solid-state lighting. The emission characteristics of these complexes are often influenced by the coordination environment of the silver ion and the nature of the other ligands present in the complex.

Several silver(I) sulfonate complexes with triphenylphosphine have been synthesized and characterized, demonstrating the potential for creating new luminescent materials. For instance, complexes such as Ag(p-toluenesulfonate)(PPh3)2 and Ag(1-naphthalenesulfonate)(PPh3)3 exhibit photoluminescence. The emission spectra of these compounds suggest that the luminescence can be centered on the triphenylphosphine ligand researchgate.net. The triphenylphosphine ligand itself possesses intrinsic photoluminescence, which can be modulated by its coordination to the silver center researchgate.net.

The development of heteroleptic Ag(I) complexes, which contain different types of ligands, has also been a fruitful area of research. By combining triphenylphosphine with other ligands, such as 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline, researchers have synthesized novel compounds with specific luminescent properties researchgate.net. The electronic and steric properties of the ligands play a crucial role in determining the nature of the excited states and the resulting emission wavelengths and quantum yields researchgate.net. While some of these complexes may be weak emitters, their properties can be tuned through careful ligand design researchgate.net.

Furthermore, silver(I) coordination polymers incorporating triphenylphosphine and other bridging ligands have been shown to exhibit strong luminescence. These materials can form one-, two-, or three-dimensional networks, and their luminescent behavior can be influenced by the structure of the polymer frontiersin.org. The use of bulky ligands can influence the distortion of the complex in the excited state, which in turn affects the luminescent efficiency uef.fi.

The sensitivity of the luminescence of silver;triphenylphosphane complexes to their environment makes them promising candidates for chemical sensors. For example, a fluorescent nanoprobe has been developed for the detection of silver ions, demonstrating the potential for these types of complexes in sensing applications researchgate.net. Silver nanoparticle-based sensors, which can be functionalized, also offer a platform for the selective detection of various ions through colorimetric changes related to their surface plasmon resonance nih.gov.

Table 1: Luminescent Properties of Selected Silver(I)-Triphenylphosphine Complexes

Compound Emission Maxima (nm) State Reference
Ag(p-toluenesulfonate)(PPh3)2 400 and 455 Solid researchgate.net
[AgL(PPh3)]BF4 (L = 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline) - Solution and Solid researchgate.net
1D Silver(I) Coordination Polymer with [2.2]Paracyclophane and PPh3 497 Crystalline Solid frontiersin.org

Functional Optical Coatings

The development of functional optical coatings often involves the precise deposition of materials to achieve desired properties such as anti-reflection, conductivity, or specific spectral filtering. While direct applications of "this compound" as a primary component in optical coatings are not extensively documented, the principles of using silver-containing materials are well-established. Silver is a key material in low-emissivity (Low-E) coatings for architectural glass due to its high reflectivity in the infrared region mdpi.com.

The synthesis of silver nanoparticles from this compound precursors can be integrated into coating processes. For instance, silver-based nanoparticles can be generated in situ during photopolymerization reactions to create functional coatings researchgate.net. These coatings can exhibit properties such as antibacterial activity, which is a valuable function for various surfaces researchgate.net. The triphenylphosphine ligand can play a role in controlling the formation and dispersion of the silver nanoparticles within the polymer matrix researchgate.net.

Furthermore, the Fraunhofer IOF develops a range of functional optical coatings for various substrates, including plastics, glass, and metals, covering a wide spectral range from ultraviolet to infrared fraunhofer.defraunhofer.de. These coatings can be designed to have multiple functionalities, and the incorporation of metallic nanoparticles is a strategy to achieve specific optical and electronic properties.

Silver Nanoparticle Synthesis and Surface Modification

This compound complexes are valuable precursors for the synthesis of silver nanoparticles (AgNPs). The triphenylphosphine ligand plays a crucial role in controlling the nucleation and growth of the nanoparticles, which in turn determines their final size, shape, and properties.

The size and morphology of silver nanoparticles are critical factors that influence their optical, catalytic, and electronic properties elsevierpure.com. The use of different silver phosphine (B1218219) precursors, such as RAg(PPh3)n (where R can be Cl, Br, or NO3), allows for the synthesis of AgNPs with diameters ranging from 2.5 to 7.1 nm with a narrow size distribution acs.orgresearchgate.net.

The formation mechanism of AgNPs from these precursors involves the reduction of the silver(I) ion. During this process, the triphenylphosphine ligand, along with other capping agents like thiols, coats the surface of the growing nanoparticle acs.orgresearchgate.net. The nature of the counter-ion (R) in the precursor and the reaction temperature have been shown to influence the final size of the nanoparticles acs.orgresearchgate.net. For example, using NO3Ag(PPh3) as a precursor can lead to smaller nanoparticles due to the efficient surface poisoning by triphenylphosphine acs.orgresearchgate.net. The presence of triphenylphosphine during the synthesis can also influence the growth mode of 3D superlattices of silver nanocrystals researchgate.net.

The choice of reducing agent and capping agent is also a key parameter for tuning the size and shape of the nanoparticles. Various synthetic methods have been developed to produce AgNPs with different morphologies, such as spheres, cubes, and wires elsevierpure.comepa.gov. The interaction between the capping ligands, like triphenylphosphine, and the nanoparticle surface is crucial for stabilizing the nanoparticles and preventing aggregation mdpi.com.

Table 2: Influence of Silver Precursor on Nanoparticle Size

Silver Precursor Nanoparticle Diameter (nm) Reference
RAg(PPh3)n (R = Cl, Br, or NO3) 2.5 - 7.1 acs.orgresearchgate.net

Carbon materials, such as carbon black, are typically p-type conductors. However, for the fabrication of various electronic devices, including thermoelectric devices, both p-type and n-type materials are required. A method has been developed for the n-type doping of carbon black through surface modification with silver nanoparticles and triphenylphosphine (tpp) cambridge.org.

In this approach, the surface of the carbon black is modified with silver nanoparticles. Subsequently, triphenylphosphine molecules are attached to the surface of these silver nanoparticles cambridge.org. The triphenylphosphine acts as an electron donor, and through charge transfer interactions, it dopes the carbon material, shifting its conductivity from p-type to n-type cambridge.org. This is confirmed by a change in the Seebeck coefficient of the material cambridge.org. This method provides a pathway for creating n-type carbon-based materials from readily available starting materials cambridge.org. The general principle of doping carbon materials with heteroatoms can significantly alter their electronic properties and catalytic activity uts.edu.au.

Photovoltaic Applications

While direct and specific applications of "this compound" in the active layer of photovoltaic devices are not prominently reported, the components of this compound—silver and phosphine ligands—are relevant to the broader field of solar energy conversion.

Furthermore, plasmonic effects from silver nanoparticles are being explored to enhance the light-harvesting capabilities of solar cells mdpi.com. When excited by sunlight, the surface plasmon resonance of AgNPs can lead to localized heating, which can be harnessed for solar thermal generation mdpi.com. The ability to control the size and shape of AgNPs, for which this compound can be a precursor, is therefore relevant for optimizing these plasmonic effects mdpi.com.

The principles of charge transfer and doping, as demonstrated in the surface modification of carbon materials with silver nanoparticles and triphenylphosphine, are fundamental concepts in the design of photovoltaic materials and devices cambridge.org. The ability to control the electronic properties of materials is essential for creating efficient p-n junctions, which are the basis of most solar cells.

Electrochemical Investigations of Silver I Triphenylphosphine Systems

Oxidation and Reduction Mechanisms of Triphenylphosphine (B44618) in the Presence of Silver Salts

The electrochemical oxidation of triphenylphosphine is markedly influenced by the presence of silver salts, such as silver nitrate (B79036) (AgNO₃). researchgate.net In the absence of silver ions, triphenylphosphine undergoes a one-electron oxidation to form a cation radical (PPh₃•⁺). This radical can then undergo further reactions. However, when silver salts are introduced into the electrochemical system, the oxidation potential of triphenylphosphine is shifted to more positive values. researchgate.net This shift indicates that the oxidation of PPh₃ is more difficult in the presence of Ag⁺, likely due to the formation of a silver(I)-triphenylphosphine complex.

The proposed mechanism for the anodic oxidation of triphenylphosphine in the presence of silver(I) involves the initial formation of a silver-phosphine complex. This complex then undergoes oxidation at the electrode surface. The stability and stoichiometry of the silver-phosphine complex in solution (e.g., [Ag(PPh₃)]⁺, [Ag(PPh₃)₂]⁺, etc.) will dictate the precise nature of the species being oxidized and the observed electrochemical response.

Reduction of triphenylphosphine typically proceeds via a one-electron transfer to form an anion radical, which can then cleave a phenyl group. utexas.edu While specific studies on the reduction mechanism in the direct presence of silver salts are less common, the formation of Ag(I)-PPh₃ complexes would similarly be expected to influence the reduction potential, likely making it more difficult to reduce the phosphine (B1218219) ligand due to the coordination of the phosphorus lone pair.

Voltammetric Studies (e.g., Cyclic Voltammetry, Potentiostatic Coulometry)

Voltammetric techniques, particularly cyclic voltammetry and potentiostatic coulometry, have been employed to elucidate the electrochemical behavior of triphenylphosphine in the presence of silver ions.

Cyclic Voltammetry (CV) studies demonstrate the shift in the oxidation potential of triphenylphosphine upon the addition of AgNO₃. researchgate.net In acetonitrile, the anodic oxidation of PPh₃ at a glassy-carbon electrode shows a distinct wave. The introduction of AgNO₃ causes this wave to shift towards more positive potentials.

While detailed CV data for the direct silver-triphenylphosphine complex is sparse in publicly available literature, the general behavior of triphenylphosphine has been well-documented. For instance, in dimethylformamide (DMF) with a tetra-n-butylammonium iodide (TBAI) supporting electrolyte, triphenylphosphine exhibits a reduction peak at approximately -2.76 V versus a saturated calomel (B162337) electrode (SCE) at a scan rate of 216 mV/s. utexas.edu

CompoundSolvent/ElectrolyteScan Rate (mV/s)Cathodic Peak Potential (Epc) vs. SCE (V)Anodic Peak Potential (Epa) vs. SCE (V)
TriphenylphosphineDMF / 0.1 M TBAI216-2.76-2.68
TriphenylphosphineDMF / 0.1 M TBAI432-2.77-2.68
TriphenylphosphineDMF / 0.1 M TBAI865-2.78-2.68

Potentiostatic Coulometry has been used to determine the number of electrons transferred during the oxidation of triphenylphosphine in the presence of AgNO₃. In a potentiostatic coulometry experiment conducted at an anodic potential of 1.2 V (vs. Ag/Ag⁺ 0.1N), an average of 0.91 electrons were found to be transferred per molecule of triphenylphosphine. researchgate.net This near one-electron process supports the formation of the triphenylphosphine cation radical as a key step in the oxidation mechanism.

Electrochemical Strategies for C-N Bond Formation

The electrochemical oxidation of triphenylphosphine can be harnessed to facilitate the formation of carbon-nitrogen (C-N) bonds. rsc.org This strategy relies on the initial one-electron oxidation of triphenylphosphine to generate the highly reactive triphenylphosphine cation radical (PPh₃•⁺). rsc.org

In the presence of a nucleophile, such as a primary amine, this cation radical is readily attacked to form a new P-N bond. The resulting intermediate can then undergo a further one-electron oxidation and deprotonation to yield a monoalkylaminotriphenylphosphonium salt. rsc.org

The general reaction sequence is as follows:

Oxidation of PPh₃: PPh₃ - e⁻ → PPh₃•⁺

Nucleophilic Attack: PPh₃•⁺ + RNH₂ → [Ph₃PNH₂R]⁺

Further Oxidation and Deprotonation: [Ph₃PNH₂R]⁺ - e⁻ - H⁺ → [Ph₃PNHR]⁺

While this reaction can proceed without a silver catalyst, the principles of silver-phosphine complex electrochemistry suggest that a silver(I)-triphenylphosphine system could potentially mediate such transformations. Although direct electrocatalytic C-N bond formation using a silver-triphenylphosphine complex is not extensively detailed, silver-catalyzed C-N bond formation is a known process in organic synthesis. nih.gov The role of electrochemistry would be to drive the necessary redox steps under controlled potential, potentially offering a more efficient and selective route to these valuable chemical bonds.

Biomolecular Interactions and Mechanistic Studies in Vitro

Interaction Studies with DNA, RNA, and Bovine Serum Albumin (BSA)

Silver(I) complexes, including those with triphenylphosphine (B44618), have been the subject of extensive investigation regarding their interactions with crucial biological macromolecules like DNA, RNA, and proteins. nih.gov Spectroscopic techniques, such as UV-visible absorption and fluorescence spectroscopy, are commonly employed to study these interactions. nih.govnih.gov

Studies on silver(I) complexes with triphenylphosphine and other co-ligands have demonstrated their ability to bind to calf thymus DNA (ct-DNA), yeast tRNA, and bovine serum albumin (BSA). nih.gov The binding affinity of these complexes to biomolecules is a critical factor in their biological activity. For instance, the interaction of certain silver(I) complexes with ct-DNA and BSA has been characterized, with findings suggesting that proteins may be more favorable binding sites than nucleic acids for some of these compounds. researchgate.netmdpi.com The nature of the co-ligand attached to the silver-triphenylphosphine core plays a significant role in the efficacy and nature of these interactions. nih.gov

The interaction with BSA, a model serum protein, is often characterized by a quenching of its intrinsic tryptophan fluorescence. mdpi.com This quenching can provide quantitative data on the binding affinity and the number of binding sites. Research has shown that silver(I) complexes can exhibit a strong affinity for BSA. nih.gov

Investigation of Binding Modes with Nucleic Acids (e.g., intercalation)

The interaction between silver(I)-triphenylphosphine complexes and nucleic acids can occur through various binding modes. The most commonly reported mechanisms are intercalation and electrostatic interactions. uniss.it Intercalation involves the insertion of the complex between the base pairs of the DNA double helix, which can lead to significant structural changes and interfere with DNA replication and transcription. uniss.itnih.gov

Evidence for an intercalative binding mode often comes from fluorescence spectroscopy, particularly through competitive binding assays with known intercalators like ethidium bromide (EB). uniss.itresearchgate.net A decrease in the fluorescence intensity of the DNA-EB system upon the addition of the silver complex suggests that the complex displaces EB, indicating an intercalative binding mode. uniss.itresearchgate.net Viscosity measurements of DNA solutions in the presence of the complex can also support an intercalative model, as intercalation typically leads to an increase in the viscosity of the DNA solution due to the lengthening of the DNA helix. nih.gov

The binding constants (Kb) derived from these studies quantify the affinity of the complexes for DNA. For example, a series of mixed-ligand silver(I) complexes with 2-mercaptothiazole derivatives and triphenylphosphine exhibited strong interactions with calf-thymus DNA, with binding constants suggesting a high affinity. researchgate.net

Table 1: DNA Binding Constants of Selected Silver(I)-Triphenylphosphine Complexes

Complex Binding Constant (Kapp) M-1 Proposed Binding Mode
Silver(I) complex with 2-mercaptothiazole and triphenylphosphine (3.5 +/- 0.7) x 104 Intercalation or Electrostatic
Silver(I) complex with a 2-mercaptothiazole derivative and triphenylphosphine (10.0 +/- 0.0) x 104 Intercalation or Electrostatic

Data sourced from fluorescence spectroscopy studies.

Analysis of Interactions with Proteins (e.g., static quenching)

The interaction of silver;triphenylphosphane and related silver(I) complexes with proteins, such as BSA, is often investigated using fluorescence quenching assays. nih.gov The intrinsic fluorescence of BSA is primarily due to its tryptophan residues. mdpi.com The quenching of this fluorescence upon the addition of a silver complex indicates an interaction. mdpi.com

The mechanism of this quenching can be either dynamic (collisional) or static (formation of a ground-state complex). nih.govnih.gov For many silver(I) complexes, including those with triphenylphosphine, the quenching mechanism has been identified as static. nih.gov This is typically determined by analyzing the quenching data at different temperatures. In static quenching, the quenching constant decreases with increasing temperature, whereas in dynamic quenching, it increases. researchgate.netresearchgate.net

The Stern-Volmer equation is used to analyze the fluorescence quenching data and to calculate the quenching constant (KSV) and the bimolecular quenching rate constant (kq). The binding constant (Ka) and the number of binding sites (n) can also be determined from the fluorescence data. nih.gov Studies have shown that silver(I) complexes can have a good affinity for BSA with a single binding site. nih.gov

Table 2: BSA Binding Parameters for a Silver(I)-Tryptophan Nanoparticle System

Parameter Value
Apparent Association Constant (Kapp) 2.6 x 104 mol-1dm3
Stern-Volmer Quenching Constant (KSV) 3.5 x 104 mol-1dm3
Number of Binding Sites (n) 1.3

This data illustrates the parameters obtained from the interaction of silver nanoparticles with BSA, indicating a static quenching mechanism. nih.gov

Evaluation of Mechanistic Pathways for Cellular Effects (e.g., cell cycle arrest, apoptotic gene expression)

The interaction of this compound and related complexes with biomolecules ultimately translates into cellular effects, including the induction of cell cycle arrest and apoptosis. nih.govnih.gov Flow cytometry analysis is a key technique used to determine the phase of the cell cycle at which the cells are arrested. For instance, some silver(I) complexes have been shown to induce cell cycle arrest at the G0/G1, S, or G2/M phases. nih.govnih.govnih.gov

The induction of apoptosis, or programmed cell death, is a common mechanistic pathway for anticancer agents. nih.gov Silver complexes have been shown to trigger apoptosis in cancer cells. nih.govnih.gov This is often accompanied by changes in the expression of apoptosis-related genes. Key pro-apoptotic genes like Bax and p53 are often upregulated, while the anti-apoptotic gene Bcl-2 is downregulated. nih.govresearchgate.netwaocp.com The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. nih.gov The activation of caspases, such as caspase-3, is another hallmark of apoptosis that has been observed following treatment with silver complexes. nih.govwaocp.com

Table 3: Effect of a Silver(I)-dibenzoylmethane-triphenylphosphine Complex on Cell Cycle and Apoptotic Gene Expression

Cell Cycle Phase Arrest Upregulated Apoptotic Genes Downregulated Anti-Apoptotic Genes

This table summarizes the cellular effects observed for a specific silver(I) complex containing triphenylphosphine. nih.gov

Structural-Activity Relationships in Pre-clinical Contexts

The biological activity of silver(I) complexes is highly dependent on their structure. nih.gov The choice of ligands coordinated to the silver ion significantly influences the complex's stability, lipophilicity, and reactivity, which in turn affects its biomolecular interactions and cellular effects. nih.gov

Pre-clinical studies often involve comparing the activity of a series of related compounds to establish structure-activity relationships (SARs). These studies aim to identify the structural features that are crucial for the desired biological effect, which can guide the design of more potent and selective therapeutic agents. nih.gov For instance, the antiproliferative activity of silver complexes is connected to their stability, lipophilic balance, and the rate of silver ion release, all of which are governed by the coordinated ligands. nih.gov

Q & A

Q. What are the standard synthesis protocols for silver-triphenylphosphane complexes, and how are yields optimized?

Silver-triphenylphosphane complexes are typically synthesized via ligand substitution reactions. For example, [CoCp(PPh₃)(NN)]²⁺ complexes are prepared by reacting [CoCp(CO)I₂] with silver triflate (AgCF₃SO₃) to abstract iodide, followed by σ-coordination of triphenylphosphane in acetonitrile at 0°C for 5–10 minutes . Yields (54–78%) depend on reaction temperature, solvent purity, and recrystallization methods (e.g., slow diffusion of diethyl ether into dichloromethane) .

Q. Which analytical techniques are critical for characterizing silver-triphenylphosphane complexes?

Key methods include:

  • X-ray crystallography : Resolves coordination geometry (e.g., Ag–P bond lengths: 2.544–2.565 Å; Ag–Br: 2.724 Å) and solvent disorder .
  • IR spectroscopy : Identifies ligand coordination via shifts in ν(PPh₃) or ν(CN) (acetonitrile solvent) .
  • Elemental analysis : Confirms stoichiometry, especially when residual solvents (e.g., water, acetonitrile) are present .

Q. How do solubility properties of triphenylphosphane influence reaction design?

Triphenylphosphane is poorly soluble in water (0.0017 g/100 mL at 22°C) but dissolves in polar aprotic solvents (acetonitrile, THF) and chlorinated solvents (CH₂Cl₂). This dictates solvent selection for ligand substitution reactions and recrystallization .

Q. What safety precautions are necessary when handling triphenylphosphane?

Triphenylphosphane is hazardous to aquatic life (Chronic Category 3). Use fume hoods for volatile solvents (e.g., acetonitrile), and dispose of waste via approved protocols for organophosphorus compounds .

Advanced Research Questions

Q. How does the coordination geometry of silver in triphenylphosphane complexes affect their chemical reactivity?

Tetrahedral coordination (e.g., [Ag(PPh₃)₃Br]) slightly flattens the geometry, with Ag closer to the PPP plane. This distortion influences ligand exchange rates and catalytic activity. Longer Ag–Br bonds (2.724 Å vs. typical 2.65 Å) suggest weaker σ-donation, which may alter redox properties .

Q. How can discrepancies in crystallographic bond lengths be resolved during structural refinement?

Discrepancies between observed Ag–P bond lengths (2.54–2.56 Å) and database averages (2.45 Å) arise from solvent effects or lattice strain. Use full-matrix least-squares refinement (SHELXL) with high-resolution data (Rint < 0.03) and account for disordered solvents via PART instructions .

Q. What strategies mitigate byproduct formation (e.g., PhₓPCl₃₋ₓ) in triphenylphosphane reactions?

Byproducts form via competing phosphorylation. Monitor reactions using ³¹P NMR to detect intermediates like PhPCl₂ (δ ≈ −18 ppm). Optimize stoichiometry (excess Ag⁺ salts) and use anhydrous solvents to suppress hydrolysis .

Q. How do steric effects from triphenylphosphane impact ligand substitution kinetics in silver complexes?

The bulky PPh₃ ligand slows substitution rates due to steric hindrance. Compare activation energies (Δ‡) for PPh₃ vs. smaller ligands (e.g., pyridine) using stopped-flow kinetics. Larger Δ‡ values correlate with slower substitution .

Data Analysis & Contradictions

Q. Why do crystallographic R-factors vary across studies of similar silver-triphenylphosphane complexes?

R-factor values (e.g., R1 = 0.043 in vs. 0.067 in other studies) depend on data quality (θmax, redundancy) and disorder modeling. High-resolution data (θmax > 25°) and robust absorption corrections (multi-scan methods) improve accuracy .

Q. How can conflicting biological activity results for silver-triphenylphosphane complexes be reconciled?

Discrepancies in antitumor activity (e.g., IC₅₀ variations) may stem from differences in cell permeability or Ag⁺ release rates. Use ICP-MS to quantify intracellular Ag⁺ levels and correlate with cytotoxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.